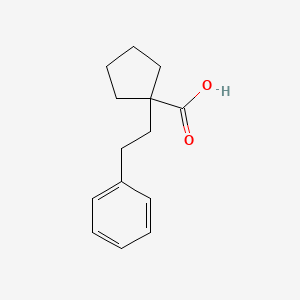
1-(2-phenylethyl) Cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a phenylethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production of 1-(2-phenylethyl)cyclopentane-1-carboxylic acid typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
1-(2-Phenylethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-phenylethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors . The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the phenylethyl group, making it less complex and potentially less versatile.
1-Phenyl-1-cyclopropanecarboxylic acid: Features a cyclopropane ring instead of cyclopentane, resulting in different steric and electronic properties.
1-Cyclopentenecarboxylic acid: Contains a double bond in the ring, altering its reactivity and applications.
Uniqueness
1-(2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to the combination of a cyclopentane ring, a phenylethyl group, and a carboxylic acid group. This structure provides a balance of rigidity and flexibility, enabling diverse chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-(2-phenylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c15-13(16)14(9-4-5-10-14)11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) |
Clé InChI |
XWRYECIOJRCXNO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


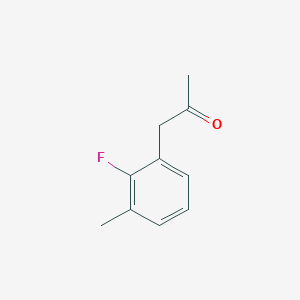
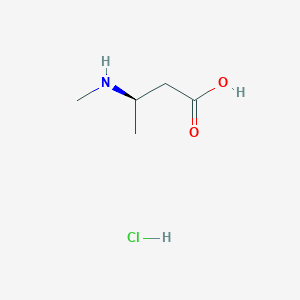
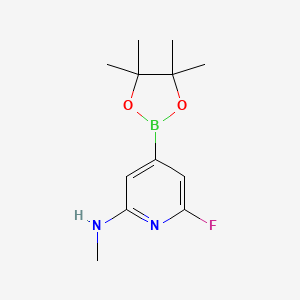
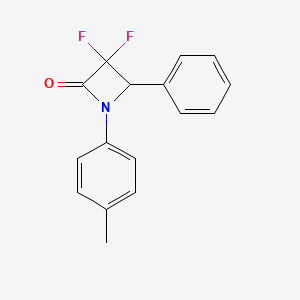
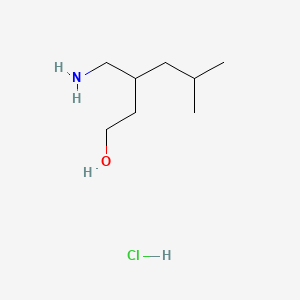
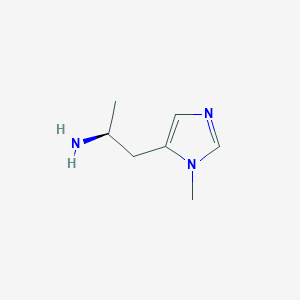
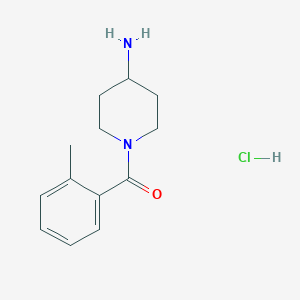
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
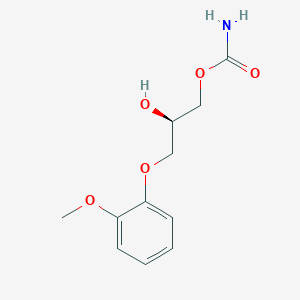
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
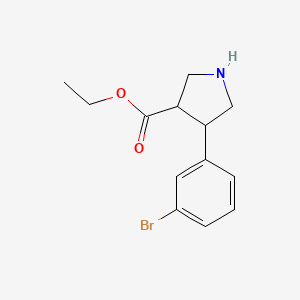
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
